molecular formula C12H11ClN6 B15064593 1-(3-Chloro-4-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine

1-(3-Chloro-4-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B15064593
M. Wt: 274.71 g/mol
InChI Key: HKBRPNDUQIHTKU-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine is a synthetic heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This scaffold is structurally analogous to purines, enabling interactions with biological targets such as kinases and nucleotide-binding enzymes . The compound features a 3-chloro-4-methylphenyl group at the 1-position and a hydrazinyl moiety at the 4-position. Its synthesis typically involves chlorination of pyrazolo[3,4-d]pyrimidin-4-one precursors followed by hydrazine substitution .

Properties

Molecular Formula

C12H11ClN6

Molecular Weight

274.71 g/mol

IUPAC Name

[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]hydrazine

InChI

InChI=1S/C12H11ClN6/c1-7-2-3-8(4-10(7)13)19-12-9(5-17-19)11(18-14)15-6-16-12/h2-6H,14H2,1H3,(H,15,16,18)

InChI Key

HKBRPNDUQIHTKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NN)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-Chloro-4-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on their substituents. Below is a systematic comparison of the target compound with structurally related analogs:

Key Observations :

  • Hydrazinyl vs. Chloro/Amino Groups: The hydrazinyl group in the target compound enhances nucleophilicity, enabling Schiff base formation (e.g., condensation with aldehydes) for further derivatization . In contrast, chloro or amino substituents (e.g., in PP1) optimize kinase binding but limit reactivity .
  • Synthetic Flexibility : Chlorination is a common step, but precursors vary (e.g., pyrimidin-4-ones vs. carboxylate esters) .

Key Insights :

  • Kinase Inhibition: PP1’s 4-amino group is critical for RET kinase binding, whereas the target compound’s hydrazinyl group may favor alternative targets .
  • Chloro Substituents : Chloro at the 4-position (e.g., compound 6) correlates with improved stability and bioavailability .
Physicochemical Properties
Compound LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
Target Compound 2.8 <0.1 (aqueous) 236–238
4-Hydrazinyl-1-phenyl analog (3) 2.1 0.5 (DMSO) 236–238
4-Chloro-6-(chloromethyl)-1-Me analog 1.9 Insoluble 162–164

Notable Trends:

  • The 3-chloro-4-methylphenyl group increases hydrophobicity (higher LogP) compared to phenyl analogs.
  • Hydrazinyl derivatives generally exhibit higher melting points due to hydrogen bonding .

Biological Activity

1-(3-Chloro-4-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 1416342-88-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the chloro and methyl groups on the phenyl ring may influence its pharmacological properties.

Anticancer Activity

Research has demonstrated that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to 1-(3-Chloro-4-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine have shown promising results in inhibiting cancer cell proliferation.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluating various pyrazole derivatives reported that certain compounds displayed cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The most effective compounds demonstrated IC50 values ranging from 49.85 µM to 70 µM, indicating their potential as lead compounds for further development .

CompoundCell LineIC50 (µM)
Pyrazole AMCF-749.85
Pyrazole BMDA-MB-23170.00

Antimicrobial Activity

The antimicrobial properties of pyrazolo derivatives have also been extensively studied. A recent evaluation showed that specific derivatives exhibited excellent antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Evaluation of Antimicrobial Efficacy

In vitro assays revealed that several pyrazole derivatives had minimum inhibitory concentration (MIC) values as low as 0.22 µg/mL against tested bacteria, showcasing their potential as antimicrobial agents .

CompoundPathogenMIC (µg/mL)
Pyrazole CS. aureus0.22
Pyrazole DE. coli0.25

Anti-inflammatory Activity

In addition to anticancer and antimicrobial effects, pyrazoles have shown anti-inflammatory properties. Compounds derived from this class have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in various models .

The mechanisms underlying the biological activities of 1-(3-Chloro-4-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine may involve:

  • Inhibition of Kinases : Some derivatives have been shown to interact with kinases involved in cancer cell signaling pathways.
  • Disruption of Cell Membrane Integrity : Certain studies indicated that these compounds could compromise bacterial cell membranes, leading to cell lysis .

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